Cas no 895006-41-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide is a synthetic organic compound featuring a benzothiazole core substituted with methoxy and acetamide functionalities, further modified with phenoxy and pyridinylmethyl groups. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of heterocyclic moieties (benzothiazole and pyridine) may confer selective binding properties, while the methoxy and phenoxy groups could influence solubility and pharmacokinetics. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in targeting enzyme or receptor interactions. The compound’s synthetic versatility allows for further derivatization, enhancing its applicability in pharmaceutical research.
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide structure
895006-41-4 structure
Product Name:N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide
CAS No:895006-41-4
MF:C22H19N3O3S
MW:405.46956372261
CID:6295213
PubChem ID:16032327
Update Time:2025-10-30

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide
    • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
    • HMS1904E02
    • AKOS002067242
    • NCGC00136459-01
    • 895006-41-4
    • F2515-1136
    • G856-6983
    • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
    • N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
    • CHEMBL1473384
    • Inchi: 1S/C22H19N3O3S/c1-27-18-10-5-11-19-21(18)24-22(29-19)25(14-16-7-6-12-23-13-16)20(26)15-28-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3
    • InChI Key: GKXUSYAZVISIPW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=C(C=2N=C1N(C(COC1C=CC=CC=1)=O)CC1C=NC=CC=1)OC

Computed Properties

  • Exact Mass: 405.11471265g/mol
  • Monoisotopic Mass: 405.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 92.8Ų

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide Pricemore >>

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Additional information on N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide

Professional Introduction to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide (CAS No. 895006-41-4)

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide, identified by its CAS number 895006-41-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide is characterized by the presence of multiple functional groups, including a benzothiazole core, a phenoxy moiety, and a pyridine substituent. These structural features contribute to its unique chemical properties and biological interactions. The benzothiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for compounds with antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a growing interest in developing novel derivatives of benzothiazole-based compounds due to their demonstrated efficacy in various disease models. The incorporation of a 4-methoxy group into the benzothiazole ring enhances its solubility and bioavailability, which are critical factors for drug development. Additionally, the presence of a phenoxy group and a pyridine moiety in the molecule suggests potential interactions with biological targets such as enzymes and receptors.

The pharmacological profile of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory pathways. Specifically, it has shown promise in modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the production of pro-inflammatory mediators.

Moreover, the compound's interaction with the pyridine moiety suggests potential applications in targeting neurological disorders. Pyridine-based compounds are well-documented for their role in modulating neurotransmitter systems, making them valuable candidates for drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The combination of these structural features makes N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide a compelling candidate for further investigation.

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiazole core, followed by functionalization with the phenoxy and pyridine groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve efficient bond formation between these functional groups.

In terms of analytical characterization, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-yl)methylacetamide is typically analyzed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the compound's purity, molecular structure, and chemical environment. HPLC is particularly useful for assessing the compound's stability and identifying any impurities that may be present.

The biological evaluation of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethylacetamide) has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Additionally, it has shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta).

The compound's mechanism of action appears to involve multiple pathways. Its ability to interact with enzymes like COX and LOX suggests that it may modulate inflammatory responses by reducing the synthesis of prostaglandins and leukotrienes. Furthermore, its interaction with pyridine-binding sites on neurological targets hints at potential applications in treating neurodegenerative diseases.

Ongoing research is focused on optimizing the pharmacokinetic properties of N-(4-methoxy- 1, 3-benzothiazol -2 -yl -) 2 -phenoxy -N -(pyridin -3 -yl) methylacetamide strong >) through structural modifications aimed at improving solubility, bioavailability, and target specificity. These efforts are crucial for translating preclinical findings into effective therapeutic agents.

The development of novel pharmaceuticals often requires interdisciplinary collaboration between chemists, pharmacologists, and biologists. N- 4 -methoxy -1, 3-benzothiazol -2 -yl strong >- 2 -phenoxy -N -(pyridin -3 -yl) methylacetamide strong >) exemplifies this collaborative approach, as its discovery and characterization have involved synthetic chemists designing novel molecular architectures, pharmacologists evaluating biological activity, and biologists investigating mechanisms of action.

In conclusion, N- 4 methoxy 1, 3-benzothiazol 2 -y strong >- 2 phenoxy -N -(pyridin 3 -ylmethylacetamide ) (CAS No. 895006 -41 - ) ) is an intriguing organic compound with significant potential in pharmaceutical research. Its unique molecular structure and promising biological activities make it a valuable candidate for further investigation. As research continues, we can expect new insights into its therapeutic applications, ultimately contributing to advancements in human health. p > article >

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